[(1-Methoxy-3,3-dimethylcyclobutyl)methyl](methyl)amine
Description
(1-Methoxy-3,3-dimethylcyclobutyl)methylamine is a tertiary amine featuring a cyclobutyl ring substituted with a methoxy group at position 1 and two methyl groups at position 3. The nitrogen atom is bonded to a methyl group and a methylene-linked cyclobutyl moiety. Its molecular formula is C₉H₁₉NO, with a molecular weight of 157.25 g/mol.
Properties
Molecular Formula |
C9H19NO |
|---|---|
Molecular Weight |
157.25 g/mol |
IUPAC Name |
1-(1-methoxy-3,3-dimethylcyclobutyl)-N-methylmethanamine |
InChI |
InChI=1S/C9H19NO/c1-8(2)5-9(6-8,11-4)7-10-3/h10H,5-7H2,1-4H3 |
InChI Key |
BBEXDPISIKHVRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C1)(CNC)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methoxy-3,3-dimethylcyclobutyl)methylamine typically involves the reaction of 3,3-dimethylcyclobutanone with methanol and methylamine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as methanesulfonic acid, under reflux conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency.
Chemical Reactions Analysis
Types of Reactions
(1-Methoxy-3,3-dimethylcyclobutyl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Produces corresponding ketones or carboxylic acids.
Reduction: Yields the corresponding amine or alcohol.
Substitution: Results in various substituted cyclobutyl derivatives.
Scientific Research Applications
Scientific Research Applications of (1-Methoxy-3,3-dimethylcyclobutyl)methylamine
(1-Methoxy-3,3-dimethylcyclobutyl)methylamine is a chemical compound with the molecular formula and a molecular weight of 157.25 g/mol. It is used in scientific research across various disciplines, including chemistry, biology, and industry. The compound's unique cyclobutyl ring structure allows for specific interactions with molecular targets, modulating their activity.
Synthesis and Preparation
The synthesis of (1-Methoxy-3,3-dimethylcyclobutyl)methylamine typically involves reacting 3,3-dimethylcyclobutanone with methanol and methylamine under controlled conditions, often using a catalyst such as methanesulfonic acid. Industrial production methods likely mirror laboratory synthesis routes, optimized for efficiency and scale.
Chemical Reactions
(1-Methoxy-3,3-dimethylcyclobutyl)methylamine undergoes several chemical reactions:
- Oxidation: Can be oxidized using agents like potassium permanganate or chromium trioxide.
- Reduction: Can be reduced using reagents like lithium aluminum hydride.
- Substitution: Undergoes nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
- Oxidation: Potassium permanganate in an acidic medium.
- Reduction: Lithium aluminum hydride in anhydrous ether.
- Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
- Oxidation: Produces corresponding ketones or carboxylic acids.
- Reduction: Yields the corresponding amine or alcohol.
- Substitution: Results in various substituted cyclobutyl derivatives.
Applications in Scientific Research
(1-Methoxy-3,3-dimethylcyclobutyl)methylamine is a versatile building block in the synthesis of complex molecules. Further applications include:
- Chemistry: Used as a building block for synthesizing complex molecules.
- Biology: Used in studies involving the interaction of cyclobutyl compounds with biological systems.
- Industry: Employed in developing new materials and chemical processes.
Biological Activities and Case Studies
(1-Methoxy-3,3-dimethylcyclobutyl)methylamine has applications in medicinal chemistry and biological research because of its cyclobutyl structure and potential biological activities.
Relevant studies on related compounds:
- Neurotransmitter Modulation: Similar compounds have shown the ability to influence neurotransmitter release and receptor activation in neuronal cultures, suggesting potential applications for treating neurological disorders.
- Metabolic Effects: In vitro studies suggest that cyclobutyl derivatives can affect metabolic pathways involving pyruvate metabolism, which could influence energy production in cells and may have implications for treating metabolic disorders.
Mechanism of Action
The mechanism of action of (1-Methoxy-3,3-dimethylcyclobutyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The cyclobutyl ring structure allows for unique binding interactions, which can modulate the activity of these targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table compares (1-Methoxy-3,3-dimethylcyclobutyl)methylamine with three cyclobutyl-containing amines:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Potential Applications |
|---|---|---|---|---|
| (1-Methoxy-3,3-dimethylcyclobutyl)methylamine (Target Compound) | C₉H₁₉NO | 157.25 | 1-Methoxy, 3,3-dimethyl cyclobutyl; methyl and cyclobutylmethyl on amine | Drug intermediates, specialty chemicals |
| 2-(3,3-Dimethoxycyclobutyl)ethan-1-amine | C₈H₁₇NO₂ | 159.23 | 3,3-Dimethoxy cyclobutyl; ethylamine chain | Potential neurotransmitter analogs |
| (3-Methoxycyclobutyl)methylamine | C₉H₁₉NO | 157.25 | 3-Methoxy cyclobutyl; isopropyl and cyclobutylmethyl on amine | Catalysis, polymer chemistry |
| {[3-(1H-Imidazol-1-yl)cyclobutyl]methyl}(3-methylbutyl)amine | C₁₃H₂₃N₃ | 221.34 | 3-Imidazolyl cyclobutyl; 3-methylbutyl and cyclobutylmethyl on amine | Bioactive molecule synthesis |
Key Observations:
Cyclobutyl Substitution Patterns :
- The target compound and (3-Methoxycyclobutyl)methylamine share similar molecular weights but differ in substituents. The former has two methyl groups at position 3 of the cyclobutyl ring, while the latter has a single methoxy group at position 3 .
- 2-(3,3-Dimethoxycyclobutyl)ethan-1-amine has a polar dimethoxy substitution, increasing its hydrophilicity compared to the target compound .
Amine Group Diversity :
- The target compound’s tertiary amine (methyl and cyclobutylmethyl groups) contrasts with the secondary amine in (3-Methoxycyclobutyl)methylamine (isopropyl and cyclobutylmethyl groups). Tertiary amines generally exhibit lower basicity and higher lipophilicity than primary or secondary analogs .
- {[3-(1H-Imidazol-1-yl)cyclobutyl]methyl}(3-methylbutyl)amine contains an imidazole ring, which may enhance binding to biological targets (e.g., enzymes or receptors) .
Reactivity and Functional Insights
Metabolic Pathways:
- Cyclobutyl-containing amines, such as the target compound, may undergo hepatic metabolism via cytochrome P450 enzymes (e.g., CYP2D6), similar to N-(1-methyl-3,3-diphenylpropyl)formamide, which forms S-linked glutathione conjugates in rats .
CO₂ Capture Potential:
- While methyl diethanolamine (MDEA) is widely used in CO₂ adsorption due to its secondary amine structure, tertiary amines like the target compound may exhibit lower reactivity with CO₂. However, steric hindrance from the cyclobutyl group could reduce carbamate formation, enhancing recyclability in capture systems .
Biological Activity
(1-Methoxy-3,3-dimethylcyclobutyl)methylamine is a chemical compound with the molecular formula C₉H₁₉NO and a molecular weight of 157.25 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research due to its unique cyclobutyl structure and potential biological activities. This article reviews its synthesis, biological mechanisms, and relevant research findings.
Synthesis
The synthesis of (1-Methoxy-3,3-dimethylcyclobutyl)methylamine typically involves the reaction of 3,3-dimethylcyclobutanone with methanol and methylamine under controlled conditions, often utilizing catalysts like methanesulfonic acid to facilitate the reaction. The overall reaction can be summarized as follows:
Case Studies
Recent studies have explored the effects of related compounds on various biological systems. For example:
- Neurotransmitter Modulation : Compounds similar to (1-Methoxy-3,3-dimethylcyclobutyl)methylamine have been shown to influence neurotransmitter release and receptor activation in neuronal cultures. These effects suggest potential applications in treating neurological disorders .
- Metabolic Effects : In vitro studies have indicated that cyclobutyl derivatives can affect metabolic pathways involving pyruvate metabolism. Such interactions could influence energy production in cells and may have implications for metabolic disorders .
Research Findings
| Study | Findings |
|---|---|
| Bisson et al. (2003) | Investigated the lethality and respiratory toxicity of similar amines in animal models, providing insights into safety profiles . |
| Yang et al. (1995) | Reported acute toxicity cases related to exposure to methylamines, which may inform risk assessments for (1-Methoxy-3,3-dimethylcyclobutyl)methylamine . |
| Recent SAR Studies | Highlighted the importance of structural modifications on biological activity, suggesting that small changes can significantly affect potency and selectivity for biological targets . |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (1-Methoxy-3,3-dimethylcyclobutyl)methylamine, and how can yield and purity be maximized?
- Methodology : Nucleophilic substitution reactions between halogenated cyclobutane precursors (e.g., 1-methoxy-3,3-dimethylcyclobutyl chloride) and methylamine are commonly employed. Base catalysts like NaOH or K₂CO₃ improve reaction efficiency. Purification via column chromatography or recrystallization ensures high purity .
- Critical Parameters : Temperature control (20–60°C), solvent selection (e.g., THF or DCM), and stoichiometric ratios (1:1.2 amine:halide) are key to minimizing byproducts like dialkylated amines .
Q. Which spectroscopic techniques are essential for characterizing (1-Methoxy-3,3-dimethylcyclobutyl)methylamine?
- Analytical Workflow :
- NMR : ¹H/¹³C NMR identifies methoxy (-OCH₃), cyclobutane ring protons, and methylamine groups. Chemical shifts for cyclobutane protons typically appear at δ 2.5–3.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z ~184.2) and fragmentation patterns .
- IR Spectroscopy : Stretching vibrations for C-O (1050–1150 cm⁻¹) and N-H (3300–3500 cm⁻¹) validate functional groups .
Q. How does the methoxy group influence the compound’s reactivity in derivatization reactions?
- Mechanistic Insight : The electron-donating methoxy group enhances electrophilic substitution on the cyclobutane ring, favoring reactions like nitration or halogenation. However, steric hindrance from dimethyl groups may limit regioselectivity .
- Case Study : Methoxy-substituted analogs show increased stability in acidic conditions compared to non-substituted derivatives, as observed in pH-dependent degradation studies .
Advanced Research Questions
Q. How can computational modeling predict the biological target interactions of (1-Methoxy-3,3-dimethylcyclobutyl)methylamine?
- Approach :
- Docking Simulations : Use software like AutoDock Vina to model binding affinities with receptors (e.g., GPCRs or ion channels). The cyclobutane ring’s rigidity may favor hydrophobic pockets .
- MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories to assess binding kinetics .
- Validation : Correlate computational predictions with in vitro assays (e.g., IC₅₀ values from enzyme inhibition studies) .
Q. What strategies resolve discrepancies in reported bioactivity data for structurally similar amines?
- Data Contradiction Analysis :
- Structural Analog Comparison : Compare bioactivity of (1-Methoxy-3,3-dimethylcyclobutyl)methylamine with analogs like (3-Methoxyphenyl)methylamine ( ). Differences in cyclobutane vs. aryl ring geometry may explain variance in receptor binding .
- Assay Standardization : Control variables such as cell line (HEK293 vs. CHO), solvent (DMSO concentration), and incubation time to reduce inter-study variability .
Q. What in vitro models are suitable for assessing the compound’s pharmacokinetic properties?
- Experimental Design :
- Caco-2 Permeability Assays : Measure apical-to-basolateral transport to predict intestinal absorption. LogP values ~2.5 suggest moderate permeability .
- Microsomal Stability Tests : Incubate with liver microsomes (human/rat) to estimate metabolic half-life. Cyclobutane rings generally resist CYP450 oxidation better than linear chains .
Key Challenges and Future Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
